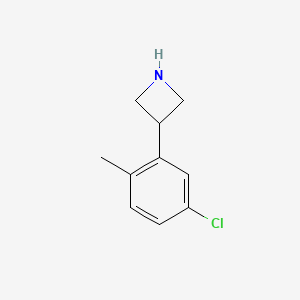
3-(5-Chloro-2-methylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines and pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methylphenyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of β-lactams can yield azetidines . Another method includes the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene under UV light .
Industrial Production Methods
Industrial production of azetidines often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines, which have various applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) . UV light is often used in photocycloaddition reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aza Paternò–Büchi reaction can yield functionalized azetidines .
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring allows for unique reactivity, which can be triggered under specific conditions . This reactivity is harnessed in various applications, including drug discovery and polymerization .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(5-Chloro-2-methylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability . This makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)azetidine |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-9(11)4-10(7)8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
PRSOQFCNMHCPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


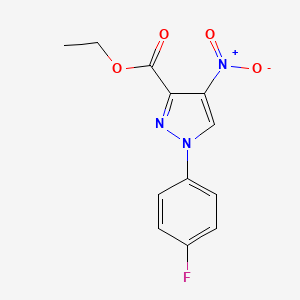
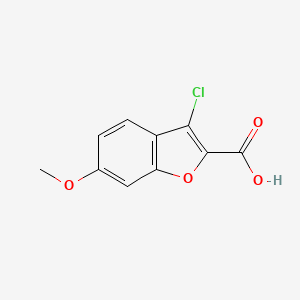
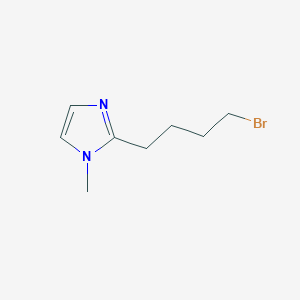
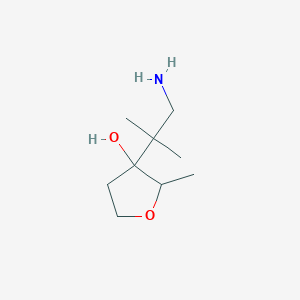
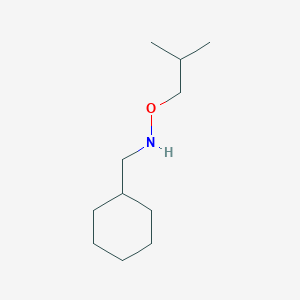
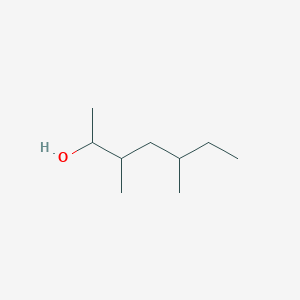



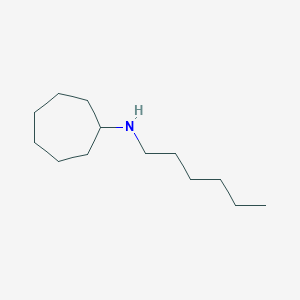


![1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13211134.png)
![4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13211139.png)
